molecular formula C16H32ClNO2 B12801324 2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride CAS No. 24589-43-3

2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride

Cat. No.: B12801324
CAS No.: 24589-43-3
M. Wt: 305.9 g/mol
InChI Key: SGBUYKOVYANKDK-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-ethyl-2-methylhexanoic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride can be compared with other similar piperidine derivatives, such as:

    2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate: Similar in structure but without the chloride ion.

    2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;hydrochloride: Contains a hydrochloride ion instead of a chloride ion.

The uniqueness of this compound lies in its specific chemical structure and the presence of the chloride ion, which may influence its reactivity and applications .

Properties

24589-43-3

Molecular Formula

C16H32ClNO2

Molecular Weight

305.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride

InChI

InChI=1S/C16H31NO2.ClH/c1-4-6-10-16(3,5-2)15(18)19-14-13-17-11-8-7-9-12-17;/h4-14H2,1-3H3;1H

InChI Key

SGBUYKOVYANKDK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)OCC[NH+]1CCCCC1.[Cl-]

Origin of Product

United States

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